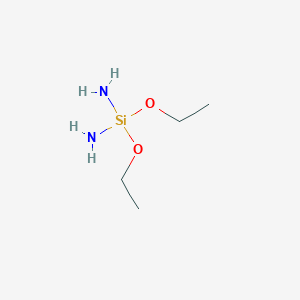
1,1-Diethoxysilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxysilanediamine is an organosilicon compound characterized by the presence of two ethoxy groups and two amine groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diethoxysilanediamine can be synthesized through several methods. One common approach involves the reaction of diethoxysilane with ammonia or primary amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethoxysilanediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace ethoxy groups with halides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Halosilanes and alkylsilanes.
Scientific Research Applications
1,1-Diethoxysilanediamine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,1-Diethoxysilanediamine involves its ability to interact with various molecular targets through its amine and ethoxy groups. These interactions can lead to the formation of stable complexes or the modification of existing molecules. The compound’s reactivity is influenced by the presence of the silicon atom, which can stabilize reactive intermediates and facilitate various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: Similar in structure but lacks the amine groups.
1,1-Diaminoethane: Contains amine groups but lacks the ethoxy groups.
1,1-Diethoxysilane: Similar but lacks the amine groups.
Uniqueness
1,1-Diethoxysilanediamine is unique due to the presence of both ethoxy and amine groups attached to a silicon atom. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications. The silicon atom provides additional stability and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
156444-04-1 |
|---|---|
Molecular Formula |
C4H14N2O2Si |
Molecular Weight |
150.25 g/mol |
IUPAC Name |
[diamino(ethoxy)silyl]oxyethane |
InChI |
InChI=1S/C4H14N2O2Si/c1-3-7-9(5,6)8-4-2/h3-6H2,1-2H3 |
InChI Key |
JQYYNTIMAJOOMP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N)(N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


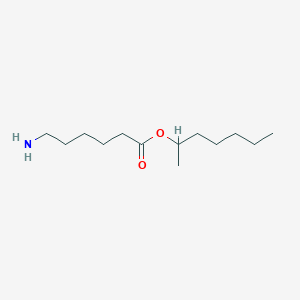
silane](/img/structure/B14260347.png)
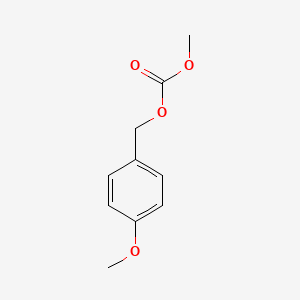
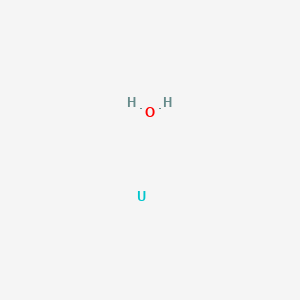

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)
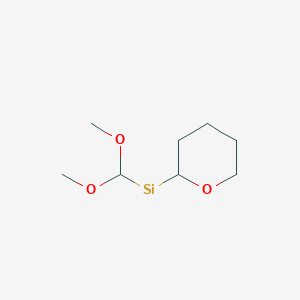
![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
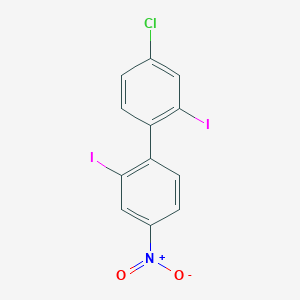
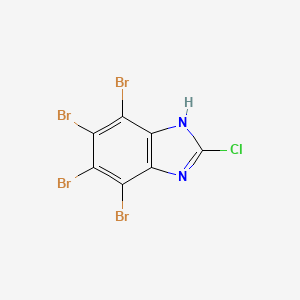
![1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B14260398.png)
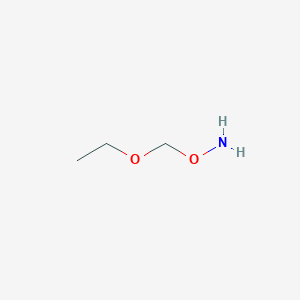
![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
